Triethylene glycol monododecyl ether
Overview
Description
Mechanism of Action
Target of Action
Triethylene glycol monododecyl ether, also known as C12E3, is primarily used as a non-ionic surfactant . It is known to interact with lipid membranes, influencing their composition and behavior . It has been used in studies of membrane lipid composition in Acholeplasma laidlawii .
Mode of Action
The compound’s mode of action is primarily through its surfactant properties. As a surfactant, it reduces surface tension, allowing for the formation of stable emulsions and aiding in the dispersion and stabilization of small droplets . It has been shown to influence the packing of lipids into different aggregates, such as spheres, rods, or bilayers .
Biochemical Pathways
It is known to influence the composition of lipid membranes . This could potentially affect various cellular processes and biochemical pathways that involve the cell membrane.
Pharmacokinetics
As a surfactant, it is known to have good solubility in water, alcohols, ketones, and ethers . This suggests that it may have good bioavailability.
Result of Action
The primary result of this compound’s action is its ability to influence the composition and behavior of lipid membranes . This can have various downstream effects, depending on the specific context and environment. For example, it has been shown to suppress the production of toxic shock syndrome toxin 1 (TSST-1) by Staphylococcus aureus .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethylene glycol monododecyl ether is typically synthesized through the reaction of dodecyl alcohol with triethylene glycol in the presence of an acid or base catalyst . The reaction involves the formation of an ether bond between the hydroxyl group of dodecyl alcohol and the terminal hydroxyl group of triethylene glycol .
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where the reactants are fed into a reactor under controlled temperature and pressure conditions . The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Triethylene glycol monododecyl ether can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ether group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Triethylene glycol monododecyl ether has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to triethylene glycol monododecyl ether include:
- Ethylene glycol monododecyl ether
- Diethylene glycol monododecyl ether
- Tetraethylene glycol monododecyl ether
Uniqueness
This compound is unique due to its specific balance of hydrophilic and hydrophobic properties, which makes it particularly effective as a surfactant and emulsifier . Its ability to form stable micelles and solubilize a wide range of compounds sets it apart from other similar compounds .
Properties
IUPAC Name |
2-[2-(2-dodecoxyethoxy)ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O4/c1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-22-18-16-21-14-12-19/h19H,2-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMHSNTVILORFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058631 | |
Record name | Triethylene glycol monododecyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3055-94-5 | |
Record name | Triethylene glycol monododecyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3055-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-[2-[2-(dodecyloxy)ethoxy]ethoxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Triethylene glycol monododecyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-[2-(dodecyloxy)ethoxy]ethoxy]ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.347 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAURETH-3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F32E4CB0UJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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